molecular formula C7H2ClF5 B1463256 4-Chloro-2,5-difluorobenzotrifluoride CAS No. 1099597-35-9

4-Chloro-2,5-difluorobenzotrifluoride

Cat. No.: B1463256
CAS No.: 1099597-35-9
M. Wt: 216.53 g/mol
InChI Key: OSHAWXYKNXIRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,5-difluorobenzotrifluoride is a chemical compound with the molecular formula C7H2ClF5 and a molecular weight of 216.54 . It is used for research purposes, particularly in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C1=C(C(=CC(=C1F)Cl)F)C(F)(F)F .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 216.54 . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.

Scientific Research Applications

Fluorination Chemistry and Synthetic Applications

  • New derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene were prepared, showcasing the utility of fluorine-containing compounds in synthetic chemistry. The introduction of fluorine-containing substituents into aromatic rings enhances nucleophilic substitution reactions, enabling the synthesis of N- and S-containing groups within the benzene ring. This research highlights the potential of 4-Chloro-2,5-difluorobenzotrifluoride derivatives in the synthesis of novel compounds (Sipyagin et al., 2004).

Chemical Synthesis and Functionalization

  • The first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine was presented, demonstrating the compound's potential as a metabolically stable derivative in medicinal chemistry. The chlorine atom in position 4 offers possibilities for further functionalization via cross-coupling reactions (Catalani, Paio, & Perugini, 2010).

Materials Science and Polymer Chemistry

  • Research on the regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates revealed the synthesis of all possible di- or trifluorinated hydroxybenzoic acids. This study underscores the versatility of fluorinated compounds in materials science, enabling targeted chemical modifications for specific material properties (Marzi, Gorecka, & Schlosser, 2004).

Environmental Science and Pollution Treatment

  • A study on the electrochemical oxidation of triclosan highlighted the traceability of chlorinated compounds, including PCDD/Fs, during the treatment process. This research provides insights into the environmental implications of using fluorinated compounds in pollution remediation technologies (Solá-Gutiérrez et al., 2019).

Organic Chemistry and Molecular Design

  • The synthesis of 4-Chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline through the Sandmeyer reaction, bromination, and Grignard reaction was explored. This process illustrates the compound's role in organic synthesis, providing a pathway to designing and synthesizing complex molecules (Zhao Hao-yu, 2011).

Safety and Hazards

4-Chloro-2,5-difluorobenzotrifluoride is intended for research use only and is not intended for diagnostic or therapeutic use . A related compound, 4-Chloro-2,5-difluorobenzoic acid, has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Properties

IUPAC Name

1-chloro-2,5-difluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5/c8-4-2-5(9)3(1-6(4)10)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHAWXYKNXIRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672307
Record name 1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-35-9
Record name 1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,5-difluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,5-difluorobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
4-Chloro-2,5-difluorobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
4-Chloro-2,5-difluorobenzotrifluoride
Reactant of Route 5
4-Chloro-2,5-difluorobenzotrifluoride
Reactant of Route 6
Reactant of Route 6
4-Chloro-2,5-difluorobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.